Entecavir hydrate

HBV DNA suppression Histologic improvement Phase 3 clinical trial

Entecavir hydrate (monohydrate, CAS 209216-23-9) is a first-line CHB API delivering 0% resistance at 1 year in treatment-naïve patients and 1.5 log10 greater HBV DNA reduction vs lamivudine at 48 weeks. The monohydrate crystalline form demands rigorous polymorphic purity control (PXRD/Raman LOD 0.38% w/w) to limit anhydrous ENT-A generated during granulation, drying, or compression. Demonstrable renal safety advantage over tenofovir disoproxil fumarate: net eGFR difference +6.86 mL/min/1.73m² at 48 weeks. Procure with polymorph purity specifications to ensure consistent dissolution and therapeutic equivalence.

Molecular Formula C12H17N5O4
Molecular Weight 295.29 g/mol
Cat. No. B8815072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEntecavir hydrate
Molecular FormulaC12H17N5O4
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESC=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N.O
InChIInChI=1S/C12H15N5O3.H2O/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20;/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20);1H2
InChIKeyYXPVEXCTPGULBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Entecavir Hydrate: Foundational Characteristics and Procurement Context for the Carbocyclic Guanosine Nucleoside Analogue


Entecavir hydrate (ETV·H₂O, CAS 209216-23-9) is the monohydrate crystalline form of entecavir, a carbocyclic guanosine nucleoside analogue that selectively inhibits all three activities of the hepatitis B virus (HBV) polymerase (priming, reverse transcription, and DNA-dependent DNA synthesis) with an IC₅₀ of approximately 0.5 nM against wild-type HBV . The compound exists as a white to off-white powder with a molecular formula of C₁₂H₁₅N₅O₃·H₂O and a molecular weight of 295.3, exhibiting slight aqueous solubility of 2.4 mg/mL at 25°C with a saturated solution pH of 7.9 [1]. As a first-line oral antiviral agent for chronic hepatitis B (CHB), entecavir hydrate is formulated into film-coated tablets at 0.5 mg and 1 mg strengths, with oral bioavailability of the tablet being 100% relative to the oral solution [2].

Why In-Class Nucleos(t)ide Analogue Substitution Is Not a Viable Procurement Strategy for Entecavir Hydrate


Despite belonging to the same nucleos(t)ide analogue (NA) class for chronic hepatitis B treatment, entecavir hydrate cannot be interchangeably substituted with lamivudine, adefovir dipivoxil, telbivudine, or tenofovir disoproxil fumarate due to substantial, quantifiable differences across multiple performance dimensions. These dimensions include magnitude of HBV DNA suppression, rates of histologic improvement and ALT normalization, genetic barrier to resistance, cross-resistance profiles, and differential impact on renal function [1][2]. Notably, lamivudine and telbivudine share overlapping resistance mutations (rtM204I/V) that confer reduced susceptibility to entecavir in previously treated patients, while adefovir exhibits significantly slower virologic response kinetics [3][4]. The monohydrate crystalline form of entecavir further distinguishes the compound from its anhydrous polymorph, which can appear as an impurity during manufacturing and may affect drug product quality if not rigorously controlled [5].

Quantitative Differentiation of Entecavir Hydrate: Comparative Evidence Against Key Analogues


Superior Virologic Suppression Versus Lamivudine: Head-to-Head Phase 3 Trial Data at 48 Weeks

In a pivotal Phase 3 randomized, double-blind trial of 715 HBeAg-positive nucleoside-naïve patients, entecavir (0.5 mg once daily) demonstrated statistically significantly greater virologic and histologic outcomes compared to lamivudine (100 mg once daily) at 48 weeks [1]. The mean reduction in serum HBV DNA from baseline was 6.9 log₁₀ copies/mL with entecavir versus 5.4 log₁₀ copies/mL with lamivudine (P<0.001) [2]. The proportion of patients achieving undetectable HBV DNA (<300 copies/mL by PCR) was 67% for entecavir versus 36% for lamivudine (P<0.001) [3]. Histologic improvement (≥2-point reduction in Knodell necroinflammatory score without worsening fibrosis) occurred in 72% of entecavir-treated patients versus 62% of lamivudine-treated patients (P=0.009) [4].

HBV DNA suppression Histologic improvement Phase 3 clinical trial

High Genetic Barrier to Resistance in Nucleoside-Naïve Patients: Resistance Rates at 2 Years

Entecavir hydrate exhibits a high genetic barrier to resistance in nucleoside-naïve patients, with cumulative resistance rates of 0% at 1 year and approximately 0.9% at 2 years in clinical studies [1]. In contrast, lamivudine therapy is associated with resistance rates of approximately 24% at 1 year and up to 70% after 4–5 years due to selection of rtM204V/I mutations [2][3]. In a 2-year match-control study comparing entecavir to telbivudine, viral resistance occurred in 0.9% of entecavir-treated patients versus 21.7% of telbivudine-treated patients (P<0.001) [4]. The superior resistance profile of entecavir in naïve patients stems from the requirement for multiple substitutions (including rtL180M + rtM204V + additional changes) to confer clinically significant resistance, whereas lamivudine and telbivudine resistance emerges with single rtM204I/V mutations [5].

HBV drug resistance rtM204V/I mutation Cross-resistance

Faster Early Virologic Response Versus Adefovir Dipivoxil at 12 Weeks

A meta-analysis of randomized controlled trials comparing entecavir and adefovir dipivoxil in HBeAg-positive nucleoside-naïve patients demonstrated that entecavir achieves significantly faster early virologic suppression [1]. At 12 weeks of treatment, the rate of undetectable serum HBV DNA was significantly higher in entecavir-treated patients than in adefovir-treated patients (Relative Risk = 1.74, P=0.0002) [2]. Similarly, ALT normalization rates at 12 weeks were higher with entecavir (RR = 1.34, P=0.04) [3]. By 24 weeks, the virologic response differences between the two agents were no longer statistically significant (P=0.20) [4]. This temporal advantage in viral suppression kinetics is consistent with cross-study analyses showing entecavir achieving greater mean HBV DNA reduction (-6.98 log₁₀ copies/mL) than adefovir (-3.60 log₁₀ copies/mL) at 48–52 weeks (P<0.0001) [5].

Early virologic response HBV DNA clearance Adefovir dipivoxil

Differentiated Renal Safety Profile Versus Tenofovir Disoproxil Fumarate: eGFR Trajectory Over 48 Weeks

A retrospective cohort study of 348 treatment-naïve Vietnamese patients with chronic hepatitis B compared the renal safety profiles of entecavir (n=167) and tenofovir disoproxil fumarate (TDF, n=181) over 48 weeks [1]. The TDF group experienced a significant decline in mean estimated glomerular filtration rate (eGFR) from baseline (-3.84 ± 11.98 mL/min/1.73m², P<0.001), whereas the entecavir group demonstrated a significant improvement in eGFR (+3.02 ± 12.34 mL/min/1.73m², P=0.002) [2]. Both agents achieved comparable virologic suppression at Week 48 (TDF: 58.0%; ETV: 52.1%; P>0.05), while TDF demonstrated superior ALT normalization at Week 48 (84.0% vs. 69.5%, P=0.001) [3]. The study concluded that entecavir may benefit patients with baseline renal concerns or early fibrotic progression, whereas TDF may be preferable in those with active hepatic inflammation [4].

Renal safety Estimated glomerular filtration rate (eGFR) Tenofovir disoproxil fumarate

Solid-State Characterization: Monohydrate Form Identity and Anhydrous Polymorph Impurity Control

Entecavir hydrate (ENT-H) is the thermodynamically stable monohydrate crystalline form of entecavir used in pharmaceutical formulations. The anhydrous form (ENT-A) can appear as an impurity polymorph during manufacturing processes including granulation, drying, and compression [1]. Quantitative analytical methods using powder X-ray diffraction (PXRD) and Raman spectroscopy have been validated to detect and quantify ENT-A content in ENT-H binary mixtures. PXRD analysis achieved linearity with R² = 0.9923 and a limit of detection (LOD) of 0.38% w/w for ENT-A; Raman spectroscopy achieved R² = 0.9953 with LOD of 0.48% w/w [2][3]. Since different crystal forms may affect drug bioavailability and therapeutic effect, controlling ENT-A content is critical for ensuring batch-to-batch consistency and regulatory compliance [4].

Polymorph identification Powder X-ray diffraction (PXRD) Raman spectroscopy

Evidence-Driven Application Scenarios for Entecavir Hydrate in Research and Clinical Procurement


Long-Term Monotherapy for Nucleoside-Naïve Chronic Hepatitis B Patients Requiring Durable Viral Suppression

Entecavir hydrate is optimally positioned for treatment-naïve CHB patients requiring indefinite antiviral therapy with minimal risk of resistance development. The compound's 0% resistance rate at 1 year and 0.9% at 2 years in naïve patients, contrasted with lamivudine's ~24% 1-year resistance rate and telbivudine's 21.7% 2-year resistance rate, supports its selection as a durable monotherapy option [1][2]. The 1.5 log₁₀ greater HBV DNA reduction at 48 weeks versus lamivudine translates to superior early virologic control, a key determinant of long-term clinical outcomes including reduced risk of cirrhosis and hepatocellular carcinoma [3].

Treatment of CHB in Patients with Baseline Renal Impairment or Elevated Renal Risk

For CHB patients with pre-existing renal impairment, comorbid diabetes, hypertension, or advanced age, entecavir hydrate offers a demonstrable renal safety advantage over tenofovir disoproxil fumarate (TDF). Direct comparative data show a net eGFR difference of +6.86 mL/min/1.73m² favoring entecavir over TDF at 48 weeks, with entecavir demonstrating eGFR improvement (+3.02 ± 12.34 mL/min/1.73m²) while TDF showed decline (-3.84 ± 11.98 mL/min/1.73m²) [4]. Procurement for renal-compromised patient populations should prioritize entecavir hydrate formulations to minimize nephrotoxicity risk.

Salvage Therapy in Lamivudine-Experienced Patients Without Documented Resistance

Entecavir hydrate may be considered as rescue therapy in lamivudine-experienced patients who have not yet developed genotypic resistance, though efficacy is reduced compared to naïve patients. Cross-resistance data indicate that entecavir exhibits 8- to 30-fold reduced inhibition of HBV DNA synthesis against HBV containing lamivudine resistance-associated substitutions (rtM204I/V ± rtL180M) [5]. Selection of entecavir in this scenario requires confirmation of absence of rtM204I/V mutations and may necessitate dose adjustment to 1 mg daily rather than the standard 0.5 mg dose [6].

Pharmaceutical Quality Control and API Procurement Requiring Polymorph-Specific Specifications

API procurement for entecavir hydrate drug product manufacturing must include specifications for polymorphic purity, specifically limiting the anhydrous form (ENT-A) content. Validated PXRD and Raman spectroscopic methods enable quantification of ENT-A in ENT-H with LODs of 0.38% and 0.48% w/w, respectively [7][8]. Since ENT-A can form during granulation, drying, and compression processes, incoming API testing and in-process controls are essential to ensure consistent dissolution characteristics and therapeutic equivalence of the final dosage form [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Entecavir hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.